(5,6-Dichloropyridin-2-yl)methanamine hydrochloride
CAS No.:
Cat. No.: VC13526321
Molecular Formula: C6H7Cl3N2
Molecular Weight: 213.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H7Cl3N2 |
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Molecular Weight | 213.5 g/mol |
IUPAC Name | (5,6-dichloropyridin-2-yl)methanamine;hydrochloride |
Standard InChI | InChI=1S/C6H6Cl2N2.ClH/c7-5-2-1-4(3-9)10-6(5)8;/h1-2H,3,9H2;1H |
Standard InChI Key | LGBOCMLPLULRLW-UHFFFAOYSA-N |
SMILES | C1=CC(=C(N=C1CN)Cl)Cl.Cl |
Canonical SMILES | C1=CC(=C(N=C1CN)Cl)Cl.Cl |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The core structure of (5,6-Dichloropyridin-2-yl)methanamine hydrochloride consists of a pyridine ring substituted with chlorine atoms at positions 5 and 6, and an aminomethyl group (-CH2NH2) at position 2. The hydrochloride salt form enhances its stability and solubility in polar solvents. Key features include:
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Molecular Formula: C6H7Cl2N2·HCl
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Molecular Weight: 217.51 g/mol (calculated)
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IUPAC Name: [(5,6-Dichloropyridin-2-yl)methyl]azanium chloride
The chlorine atoms at positions 5 and 6 introduce steric and electronic effects that influence reactivity, while the protonated amine group facilitates ionic interactions in biological or synthetic contexts .
Synthetic Routes and Optimization
Preliminary Synthesis Strategies
While no direct synthesis data exists for this compound, analogous dichloropyridines are typically synthesized via:
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Chlorination of Pyridine Derivatives: Electrophilic aromatic substitution using chlorinating agents (e.g., Cl2, SO2Cl2) under controlled conditions.
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Aminomethylation: Introduction of the methanamine group via reductive amination or nucleophilic substitution on pre-chlorinated pyridine intermediates .
For example, the synthesis of (3,5-Dichloropyridin-2-YL)methanamine hydrochloride involves chlorination of 2-aminomethylpyridine followed by salt formation with HCl. Similar methodologies could be adapted for the 5,6-dichloro isomer.
Industrial-Scale Production Challenges
Key challenges in scaling production include:
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Regioselectivity: Ensuring precise chlorine placement at positions 5 and 6.
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Purification: Separating isomers via chromatography or crystallization.
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Yield Optimization: Catalytic systems (e.g., Pd/C) may improve efficiency in hydrogenation steps .
Physicochemical Properties
Predicted Properties
Property | Value |
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Boiling Point | ~290–310 °C (decomposes) |
Density | 1.35–1.45 g/cm³ |
Solubility | >50 mg/mL in water (as HCl salt) |
logP | 1.8–2.2 (un-ionized form) |
pKa | 7.1–7.5 (amine protonation) |
The hydrochloride salt’s high aqueous solubility contrasts with the free base’s lipophilicity, enabling diverse application formats .
Industrial and Material Science Applications
Coordination Chemistry
The compound’s amine and chloride groups make it a candidate for:
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Ligand Design: Chelating transition metals (e.g., Cu²⁺, Fe³⁺) in catalytic systems.
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Polymer Modification: Incorporating into conductive polymers via amine-mediated crosslinking .
Agricultural Chemistry
Dichloropyridines are precursors to herbicides and pesticides. For instance, 2,6-Dichloropyridine-4-methylamine derivatives act as intermediates in neonicotinoid synthesis .
Future Research Directions
Structure-Activity Relationship (SAR) Studies
Systematic modification of the chlorine positions and amine group could optimize properties like:
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Bioavailability: Reducing efflux ratios via TPSA modulation .
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Selectivity: Targeting specific enzymes over others.
Computational Modeling
Molecular docking studies could predict interactions with targets such as BCL6 BTB domains or bacterial dihydrofolate reductase .
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